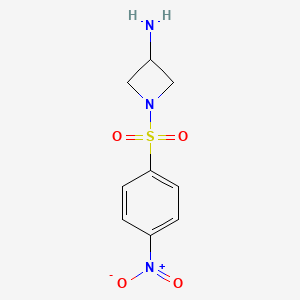
(2-(3-氟苯基)噻唑-4-基)甲醇
描述
2-(3-Fluorophenyl)thiazol-4-yl)methanol, commonly referred to as 2F-T4M, is a compound that has been studied for its potential applications in scientific research. It is a derivative of thiazole and is synthesized using a two-step process involving the reaction of 3-fluorophenylthiazole and methanol. 2F-T4M has been found to have a variety of biochemical and physiological effects, and is used in a range of laboratory experiments.
科学研究应用
抗菌活性
噻唑衍生物,包括“(2-(3-氟苯基)噻唑-4-基)甲醇”等化合物,已被研究作为潜在的抗菌剂。 它们的结构允许与细菌细胞壁和酶相互作用,破坏其功能并导致细菌细胞死亡 。这使得它们在开发新抗生素方面具有价值,尤其是在抗生素耐药性不断上升的背景下。
抗癌特性
研究表明,噻唑化合物可以对各种癌细胞系表现出细胞毒活性。 它们可以干扰细胞分裂和DNA复制,使其成为化学治疗药物的候选者 。通过修饰噻唑结构,可以微调与细胞靶标的特定相互作用,为个性化的癌症治疗方案提供途径。
抗真菌应用
与它们的抗菌特性类似,噻唑衍生物也可以有效地对抗真菌生物。 它们可以靶向真菌细胞膜的独特成分,从而为真菌感染提供潜在的治疗方法 。这对免疫功能低下且更容易受到此类感染的患者尤其重要。
神经保护作用
一些噻唑衍生物在神经保护方面显示出希望,可能有助于治疗神经退行性疾病。 它们可能有助于保护神经结构和功能,可能是通过减少氧化应激或调节神经递质系统 .
抗炎活性
噻唑化合物的抗炎特性源于它们抑制炎症相关酶和信号通路的能力。 这可能导致针对类风湿性关节炎等慢性炎症疾病的新疗法 .
抗病毒潜力
噻唑衍生物已被探索用于其抗病毒活性,其中一些化合物显示出抑制病毒复制的能力。 这项研究在对抗病毒大流行的持续斗争中至关重要,并且可能导致新的抗病毒药物的开发 .
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been known to interact with various biological targets such as enzymes and receptors .
Mode of Action
For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects .
生化分析
Biochemical Properties
(2-(3-Fluorophenyl)thiazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of (2-(3-Fluorophenyl)thiazol-4-yl)methanol with enzymes such as kinases and proteases can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical pathways . Additionally, this compound may interact with proteins involved in cell signaling, leading to alterations in cellular responses.
Cellular Effects
The effects of (2-(3-Fluorophenyl)thiazol-4-yl)methanol on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives have been shown to affect the proliferation and apoptosis of cancer cells . In particular, (2-(3-Fluorophenyl)thiazol-4-yl)methanol may alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of (2-(3-Fluorophenyl)thiazol-4-yl)methanol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation . Additionally, (2-(3-Fluorophenyl)thiazol-4-yl)methanol can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(3-Fluorophenyl)thiazol-4-yl)methanol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to (2-(3-Fluorophenyl)thiazol-4-yl)methanol may result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of (2-(3-Fluorophenyl)thiazol-4-yl)methanol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or antitumor activity . At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
(2-(3-Fluorophenyl)thiazol-4-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exert their own biological effects . The involvement of (2-(3-Fluorophenyl)thiazol-4-yl)methanol in metabolic pathways can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of (2-(3-Fluorophenyl)thiazol-4-yl)methanol within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, (2-(3-Fluorophenyl)thiazol-4-yl)methanol can localize to different cellular compartments, where it can exert its effects . The distribution of this compound within tissues can also influence its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of (2-(3-Fluorophenyl)thiazol-4-yl)methanol is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, (2-(3-Fluorophenyl)thiazol-4-yl)methanol may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
[2-(3-fluorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHIWRXGBCMZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734908 | |
| Record name | [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-97-0 | |
| Record name | 2-(3-Fluorophenyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



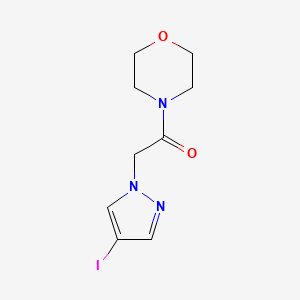
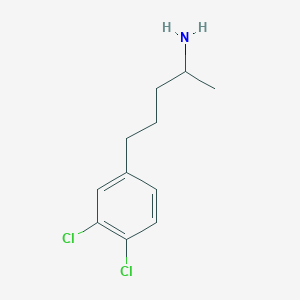
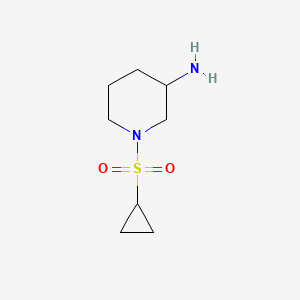



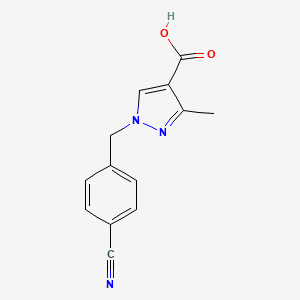
amine](/img/structure/B1400020.png)
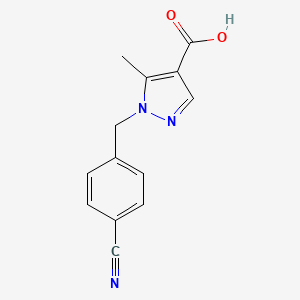
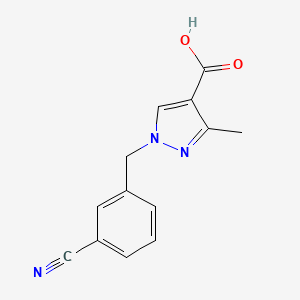
![Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester](/img/structure/B1400023.png)

